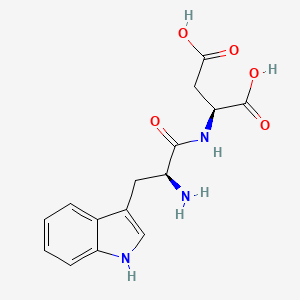

H-TRP-ASP-OH

Descripción

Significance of Dipeptides as Fundamental Building Blocks and Research Probes

Dipeptides, the simplest peptide structures consisting of two amino acids, are fundamental to biochemistry. numberanalytics.comtaylorandfrancis.com They serve as the basic building blocks of larger proteins and are also found as distinct bioactive molecules involved in a variety of physiological processes. numberanalytics.comwikipedia.org These processes include roles in cell signaling, neurotransmission, and antioxidant activities. numberanalytics.com

In research, dipeptides are invaluable tools. Their relative simplicity and the ability to synthesize them with specific sequences make them excellent models for studying the more complex interactions of proteins. taylorandfrancis.com They are used to investigate enzyme mechanisms, protein folding, and molecular recognition events. taylorandfrancis.comdergipark.org.tr Furthermore, dipeptides can be engineered into probes, for instance by attaching them to fluorophores, to monitor the activity of specific enzymes like proteases. rsc.org Their physical properties, such as solubility and stability, can also differ significantly from their constituent amino acids, which is a feature exploited in various applications. wikipedia.orgresearchgate.net

Rationale for the Academic Investigation of H-Trp-Asp-OH

The scientific interest in this compound stems from the unique and contrasting properties of its constituent amino acids, L-tryptophan and L-aspartic acid. The combination of a large, aromatic, hydrophobic side chain with a small, acidic side chain in a compact dipeptide structure presents a compelling case for studying its potential roles in molecular interactions and recognition.

The properties of this compound are a direct consequence of the side chains of its two amino acid residues. bachem.com

Tryptophan (Trp) is distinguished by its large indole (B1671886) side chain, which is the largest of all 20 standard amino acids. turito.comnih.gov This endows it with several key characteristics:

Aromaticity and Hydrophobicity : The indole ring is aromatic and largely non-polar, making tryptophan one of the most hydrophobic amino acids. nih.govcambridge.org This property drives its involvement in the hydrophobic cores of proteins and in interactions with cell membranes. cambridge.org

Hydrogen Bonding : The nitrogen atom in the indole ring can act as a hydrogen bond donor, a feature that allows it to participate in specific molecular interactions. nih.govcambridge.org

Versatile Interactions : Tryptophan's side chain is capable of engaging in a wide array of noncovalent interactions, including hydrophobic, electrostatic, π-π stacking, and cation-π interactions. cambridge.org

Fluorescence : The indole ring is a natural fluorophore, absorbing ultraviolet light strongly around 280 nm, a property widely used to quantify protein concentrations. nih.gov

Aspartic Acid (Asp) possesses a carboxylic acid group on its side chain. wikipedia.orgamericanpeptidesociety.org This defines its key properties:

Acidity : It is one of two acidic amino acids, with the side chain having a pKa of about 3.9. wikipedia.orgebi.ac.uk Under typical physiological conditions (pH ~7.4), this side chain is deprotonated, carrying a negative charge (−COO⁻) and is referred to as aspartate. wikipedia.orgebi.ac.uk

Hydrophilicity and Charge : The negatively charged side chain makes aspartic acid highly hydrophilic and enables it to form ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine. americanpeptidesociety.org

Hydrogen Bonding : The carboxylate group is an excellent hydrogen bond acceptor. wikipedia.org In proteins, aspartate side chains are frequently involved in forming hydrogen-bonded structures known as asx turns. wikipedia.orgebi.ac.uk

The juxtaposition of tryptophan's bulky, hydrophobic, and aromatic nature with aspartic acid's small, negatively charged, and hydrophilic character in the this compound dipeptide creates a molecule with distinct amphipathic properties.

| Property | L-Tryptophan | L-Aspartic Acid |

|---|---|---|

| Symbol | Trp, W | Asp, D |

| Side Chain | Indole | -CH₂COOH |

| Classification | Aromatic, Non-polar | Acidic, Polar |

| Molecular Formula | C₁₁H₁₂N₂O₂ turito.com | C₄H₇NO₄ |

| Molar Mass (g·mol⁻¹) | 204.23 turito.com | 133.10 wikipedia.org |

| Side Chain pKa | N/A | ~3.9 wikipedia.org |

| Key Interactions | Hydrophobic, π-π stacking, Cation-π, H-bond donor cambridge.org | Ionic bonds, H-bond acceptor wikipedia.orgamericanpeptidesociety.org |

The structure of this compound suggests a significant capacity for specific molecular recognition. Aromatic residues, particularly tryptophan, are known to contribute substantially to the stability of protein-protein interactions due to their large surface area and versatile binding capabilities. rsc.org

Research on tryptophan-containing peptides demonstrates their crucial role in binding and recognition events. The indole side chain can interact with various molecular partners through stacking and hydrogen bonding. beilstein-journals.orgnih.gov For example, studies have shown that tryptophan residues are key to the recognition of nucleic acid bases and play a role in anchoring proteins within cell membranes. nih.govwikipedia.org The presence of an N-terminal tryptophan, as in this compound, can be a unique feature for site-selective binding by synthetic receptors. rsc.org

The aspartate residue adds another layer of specificity. Its negatively charged carboxyl group can form directed ionic interactions and hydrogen bonds, complementing the interactions mediated by the tryptophan residue. nih.gov For instance, research on a tryptophan-containing tetrapeptide showed that a neighboring acidic residue (glutamic acid, similar to aspartic acid) was more effective at forming hydrogen bonds with a guanine (B1146940) base than a non-acidic glutamine residue, highlighting the importance of the carboxyl group in recognition. nih.gov This combination of a hydrophobic/aromatic anchor (Trp) and a specific charge/hydrogen-bonding moiety (Asp) makes this compound a molecule with high potential for selective binding to biological targets, justifying its investigation in the context of molecular probes and drug design.

| Properties of this compound | |

|---|---|

| Systematic Name | (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-succinic acid |

| Molecular Formula | C₁₅H₁₇N₃O₅ |

| Molecular Weight | 319.32 g/mol glpbio.com |

| CAS Number | Not explicitly found for Trp-Asp. The reverse sequence, Asp-Trp, is 71835-79-5. glpbio.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEAINPHPNDNGE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Trp Asp Oh and Its Analogues

Chemical Peptide Synthesis Strategies

The chemical synthesis of peptides like H-Trp-Asp-OH relies on the sequential formation of amide bonds between amino acid constituents. This process requires the strategic use of temporary protecting groups for reactive moieties (α-amino and side-chain functional groups) to prevent unwanted side reactions and ensure the correct sequence assembly. nih.gov The two primary approaches are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

SPPS, pioneered by R.B. Merrifield, is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.comcsic.es The peptide chain is elongated in a stepwise manner, with excess reagents and by-products removed by simple filtration and washing, thus avoiding complex purification steps between cycles. csic.es

For the synthesis of a sequence containing Tryptophan and Aspartic acid, such as this compound, the most common strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal system. iris-biotech.de In this approach, the α-amino group is protected by the base-labile Fmoc group, while the side chains of Aspartic acid (a carboxylic acid) and Tryptophan (an indole (B1671886) ring) are protected by acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), respectively. iris-biotech.denih.gov

The general SPPS cycle for this compound would involve:

Anchoring Fmoc-Asp(OtBu)-OH to a suitable resin (e.g., Wang resin).

Removing the Fmoc group from Aspartic acid using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.depeptide.com

Coupling the next amino acid, Fmoc-Trp(Boc)-OH, to the newly exposed amino group of the resin-bound Aspartic acid. This step requires an activating agent or coupling reagent.

Removing the Fmoc group from Tryptophan.

Cleaving the completed dipeptide from the resin and simultaneously removing the side-chain protecting groups (OtBu and Boc) using a strong acid cocktail, commonly containing Trifluoroacetic Acid (TFA) and scavengers to protect sensitive residues like Tryptophan. nih.govpeptide.com

Efficiency in SPPS is dictated by the speed and completeness of the coupling and deprotection reactions. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. Research has focused on optimizing these steps through various means, including the use of microwave irradiation and alternative reagents.

Microwave-assisted SPPS has been shown to dramatically accelerate synthesis times compared to conventional methods at room temperature. In the synthesis of a nonapeptide containing the Trp-Asp sequence, microwave irradiation protocols reduced the time for a single amino acid addition cycle (coupling and deprotection) from hours to minutes. researchgate.net For instance, a 10-minute coupling time and a 7.5-minute deprotection time were achieved using controlled microwave heating, compared to a standard 1-hour coupling at ambient temperature.

The choice of base for Fmoc deprotection is also critical. While piperidine is standard, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for much faster Fmoc removal. peptide.com However, for Asp-containing peptides, DBU is known to catalyze the formation of an aspartimide side product, which can lead to impurities. peptide.comthaiscience.info Therefore, its use in the synthesis of this compound would require careful optimization to avoid this side reaction.

| Method | Conditions | Total Synthesis Time (h) | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Standard SPPS at room temperature | 11 | 82 | 81 |

| B | Pulsed microwave (MW) with ambient water cooling | 2.5 | 75 | 72 |

| C | Pulsed MW with subambient (ice-bath) cooling | 2.5 | 81 | 86 |

| E | Conventional heating (oil bath at 65°C) | 2.5 | 80 | 80 |

Preserving the stereochemical integrity of the chiral α-carbons is paramount in peptide synthesis. thieme-connect.de Racemization (the formation of a 1:1 mixture of L- and D-isomers) can occur during the activation step of the carboxylic acid. thieme-connect.de This is typically mitigated by the addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its more effective analogue, 7-Aza-1-hydroxybenzotriazole (HOAt). thieme-connect.detaylorandfrancis.com These additives react with the activated intermediate to form active esters that are less prone to racemization. taylorandfrancis.com

For sequences containing Aspartic acid, a specific side reaction known as aspartimide formation is a major concern. thaiscience.info This intramolecular cyclization involves the side-chain carboxyl group and the backbone nitrogen, particularly when the following amino acid is sterically small. This can lead to both epimerization at the Asp residue and the formation of β-peptide linkages. The use of bulky side-chain protecting groups for Asp, such as the 2-phenylisopropyl (2-PhiPr) group, can offer significant protection against this side reaction, although it requires specific deprotection conditions. thaiscience.infosigmaaldrich.com

Key factors to minimize racemization and side reactions include:

Choice of Coupling Reagent: Using reagents known for low racemization potential. rsc.org

Additives: Incorporating HOBt or HOAt in carbodiimide-mediated couplings. thieme-connect.de

Base: Employing weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or sym-collidine where necessary. bachem.com

Protecting Groups: Selecting appropriate side-chain protection for Asp to prevent aspartimide formation. sigmaaldrich.com

Optimization of Coupling and Deprotection Steps

Solution-Phase Peptide Synthesis Techniques for this compound

While SPPS is dominant, solution-phase synthesis remains a viable and often preferred method for large-scale production of smaller peptides like this compound. chemdad.comchemdad.com In this classical approach, protected amino acids are coupled in a suitable organic solvent, and the resulting dipeptide is isolated and purified after each step before proceeding to the next.

A notable advancement is the use of microwave heating in conjunction with Lewis acids to accelerate peptide bond formation in solution. One study demonstrated the efficient synthesis of various dipeptides using titanium tetrachloride (TiCl₄) as a condensing agent in pyridine (B92270) under microwave irradiation. mdpi.com This method proved compatible with common protecting groups (Boc, Z, Fmoc) and resulted in high yields with retention of chiral integrity. mdpi.com

Another innovative approach to streamline solution-phase synthesis is the Group-Assisted Purification (GAP) method. This technique involves attaching a purification-assisting auxiliary group to the N-terminus, allowing for the removal of excess reagents and by-products through simple extraction or precipitation, thereby avoiding tedious chromatographic purification. nih.gov The auxiliary can be removed at the end of the synthesis.

Novel Coupling Reagents and Protective Group Chemistries in Dipeptide Synthesis

The field of peptide synthesis is continuously evolving with the development of more efficient and selective reagents.

Coupling Reagents: Beyond the classical carbodiimides like DCC and EDC, a new generation of stand-alone coupling reagents has become standard. bachem.com These are broadly classified into phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU). mdpi.com These reagents typically generate active esters of HOBt, HOAt, or OxymaPure, leading to high coupling efficiencies and reduced side reactions. COMU, an Oxyma-based uronium salt, is noted for its high reactivity, often comparable or superior to the popular HATU. bachem.com More recently, coupling reagents like ynamides and allenones have been developed that function under near-neutral conditions, virtually eliminating base-induced racemization. rsc.org

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium/Uronium | Widely used, efficient, generates OBt esters. |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium | Highly efficient due to the HOAt moiety, good for hindered couplings. |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | High solubility, efficient, generates OBt esters. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium | Oxyma-based, very high reactivity, low racemization. |

| NDTP | 5-nitro-4,6-dithiocyanatopyrimidine | Thiazole-based | Reported as a racemization-free reagent suitable for large-scale synthesis. rsc.org |

Protective Groups: The concept of orthogonality—using multiple protecting groups that can be removed under different, non-interfering conditions—is central to modern synthesis. nih.goviris-biotech.de The Fmoc/tBu strategy is the most common example. iris-biotech.de For more complex syntheses, other groups can be employed. The trityl (Trt) group is often used for the side chains of Gln and Asn, while Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a standard for Arg. csic.esnih.gov For the Asp side chain, in addition to tBu, groups removable under very mild acid conditions (like 2-PhiPr) or by orthogonal chemistries (like Allyl, removed by Pd(0) catalysis) provide greater flexibility. sigmaaldrich.com

| Amino Acid | Protecting Group | Abbreviation | Typical Deprotection Condition |

|---|---|---|---|

| Aspartic Acid (Asp) | tert-Butyl ester | OtBu | Strong acid (e.g., >90% TFA) |

| Tryptophan (Trp) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., >90% TFA) |

Enzymatic Synthesis Approaches for this compound

Enzymatic peptide synthesis offers a green alternative to chemical methods, proceeding under mild aqueous conditions with high stereospecificity, thus eliminating the risk of racemization. researchgate.net The synthesis is catalyzed by proteases, which, under specific conditions (e.g., presence of organic co-solvents, use of esterified acyl donors), can be driven to favor peptide bond formation over hydrolysis. thieme-connect.de

The synthesis of dipeptides analogous to this compound has been successfully demonstrated. For example, the bioactive dipeptide H-Glu-Trp-OH was synthesized in a two-step process using Alcalase-CLEA for esterification followed by papain-catalyzed coupling of Z-Glu-OBn and H-Trp-OBn. ru.nl

Similarly, the synthesis of CCK-4 (H-Trp-Met-Asp-Phe-NH₂) was achieved using a combination of enzymes including α-chymotrypsin, papain, and thermolysin. researchgate.netnih.gov These studies highlight the feasibility of using a chemoenzymatic or fully enzymatic approach for this compound. The strategy would involve coupling a C-terminally protected Tryptophan derivative (e.g., Trp-OMe) with an N-terminally protected Aspartic acid derivative, catalyzed by a suitable protease like papain or chymotrypsin. The protecting groups would be chosen for their compatibility with enzymatic conditions and ease of removal in a final step. researchgate.netnih.gov

| Target Peptide/Fragment | Enzymes Used | Key Strategy | Reference |

|---|---|---|---|

| H-Glu-Trp-OH | Alcalase-CLEA, Papain | Two-step synthesis involving enzymatic esterification and coupling. | ru.nl |

| CCK-4 (H-Trp-Met-Asp-Phe-NH₂) | α-Chymotrypsin, Papain, Thermolysin, Penicillin G Amidase | Four-step synthesis using a Phac N-terminal protecting group. | researchgate.netnih.gov |

| CCK-5 Fragment | Papain, α-Chymotrypsin, Thermolysin | Coupling of peptide fragments using immobilized enzymes. | nih.gov |

Enzyme-Catalyzed Peptide Bond Formation with Tryptophan and Aspartic Acid Precursors

Enzymatic synthesis of dipeptides represents a green chemistry alternative to conventional chemical methods, which often require extensive use of protecting groups and can lead to racemization. mdpi.comresearchgate.net Biocatalysis operates under mild conditions and offers high stereoselectivity. mdpi.com

Several enzymatic strategies are applicable for the synthesis of this compound:

Chemo-enzymatic Synthesis using Proteases: This method employs proteases, enzymes that naturally hydrolyze peptide bonds, to run the reverse reaction. mdpi.com The process can be either thermodynamically or kinetically controlled. mdpi.commdpi.com In a kinetically controlled synthesis, an activated acyl donor (like an amino acid ester) and a nucleophile are used. mdpi.com For instance, thermolysin has been successfully used to synthesize Aspartame (Asp-Phe-OMe), a structurally similar dipeptide, demonstrating the potential of this enzyme class. mdpi.com Chymotrypsin, which preferentially cleaves at the carboxyl side of aromatic residues like Tryptophan, could also be utilized in a reverse-hydrolysis approach. mdpi.com

L-Amino Acid Ligases (Lals): These enzymes catalyze the formation of peptide bonds between two unprotected amino acids in an ATP-dependent reaction, making them highly suitable for cost-effective fermentative production. nih.gov An L-amino acid ligase from Pseudomonas syringae, known as TabS, has demonstrated exceptionally broad substrate specificity, successfully catalyzing the formation of 136 different dipeptides from 231 tested amino acid combinations. nih.gov Its ability to synthesize precursors of functional peptides, such as L-glutaminyl-L-tryptophan, highlights its potential for producing Trp-containing dipeptides like this compound. nih.gov

Nonribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymes that synthesize peptides in a stepwise, assembly-line fashion. uwec.edu Each module is responsible for recognizing, activating, and incorporating a specific amino acid. uwec.edu Researchers have successfully engineered hybrid NRPS enzymes by fusing modules from different synthetases to produce specific dipeptides. For example, by combining the Asp-activating module from the TycA synthetase with the Phe-activating module from TycB, a hybrid enzyme capable of synthesizing Asp-Phe was created. uwec.edu This rational engineering approach could be directly adapted for this compound synthesis by combining Asp- and Trp-activating modules.

Other Enzymatic Systems: Aminopeptidases, such as SSAP from Streptomyces septatus, have been shown to synthesize dipeptides from a free amino acid (acyl donor) and an aminoacyl methyl ester (acyl acceptor) in a methanol (B129727) medium. nih.gov This enzyme exhibits broad specificity, particularly favoring substrates with bulky, hydrophobic side chains like that of tryptophan. nih.gov

Biocatalytic Specificity and Efficiency in Dipeptide Production

The effectiveness of enzymatic synthesis is determined by the enzyme's specificity toward its substrates and its catalytic efficiency, which influences reaction yield and product purity.

Specificity and By-product Formation: While some enzymes have broad substrate ranges, they can still exhibit high selectivity for specific combinations. The L-amino acid ligase TabS, despite its wide applicability, shows distinct substrate selectivity at both the N- and C-terminal positions, which allows for the specific synthesis of a target peptide without significant formation of homodopeptides or reverse-sequence by-products. nih.gov In the case of engineered NRPSs for Asp-Phe synthesis, a common by-product is the β-isomer (β-Asp-Phe), formed via the side-chain carboxyl group of aspartate. uwec.edu

Catalytic Efficiency and Yield: The efficiency of biocatalytic production varies significantly with the enzyme system and reaction conditions. For the L-amino acid ligase TabS, yields for various functional dipeptides range from 54% for L-glutaminyl-L-tryptophan to 83% for L-leucyl-L-serine. nih.gov Studies on rationally constructed hybrid NRPSs for Asp-Phe production have shown a direct correlation between the enzyme's turnover rate (kcat) and the purity of the final product. As detailed in the table below, enzyme constructs with higher turnover rates significantly suppressed the formation of the β-aspartyl by-product. uwec.edu The most efficient construct, Enzyme III, achieved a turnover rate of 0.7 min⁻¹ and produced exclusively the desired α-Asp-Phe isomer. uwec.edu

| Enzyme Construct | Turnover Rate (kcat, min⁻¹) | Product Ratio (α-Asp-Phe : β-Asp-Phe) | Reference |

|---|---|---|---|

| Enzyme I | 0.12 | 83 : 17 | uwec.edu |

| Enzyme II | 0.27 | 92 : 8 | uwec.edu |

| Enzyme III | 0.70 | 100 : 0 | uwec.edu |

| Enzyme V | 0.08 | 75 : 25 | uwec.edu |

| Enzyme VI | 0.07 | 75 : 25 | uwec.edu |

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design allows for the creation of novel molecules based on the this compound scaffold. These strategies aim to produce analogues with modified properties, such as enhanced stability, altered binding affinity, or novel biological functions, by incorporating non-canonical amino acids or by creating non-peptide mimetics. iris-biotech.dejocpr.com

Strategies for Incorporating Non-Canonical Amino Acids

Replacing one of the constituent amino acids in this compound with a non-canonical amino acid (ncAA) is a powerful tool for modifying its characteristics. iris-biotech.dersc.org

Biocatalytic Synthesis of Analogues: Directed evolution of enzymes has emerged as a key strategy for producing amino acid analogues. The β-subunit of tryptophan synthase (TrpB) has been engineered to create a suite of catalysts for synthesizing a wide array of tryptophan analogues. nih.gov These evolved enzymes can utilize various substituted indoles (e.g., nitro-, chloro-, and fluoro-indoles) and serine to produce the corresponding enantiopure Trp analogues, which can then serve as building blocks for dipeptide synthesis. nih.govnih.gov This platform provides access to previously intractable Trp derivatives for incorporation into peptides. nih.gov Furthermore, enzymatic cascades have been developed for the synthesis of D-amino acid derivatives, such as D-Trp, which can confer unique properties to peptides. researchgate.net

| Tryptophan Analogue Type | Description | Potential Application | Reference |

|---|---|---|---|

| Halogenated Tryptophans (e.g., 4-F-Trp, 7-Cl-Trp) | Incorporation of an electronegative halogen atom alters the electronic properties of the indole ring. | Modify protein-ligand binding interactions and stability. | iris-biotech.de |

| N-Methylated Tryptophans | Methylation of the indole nitrogen removes its hydrogen-bond-donating ability. | Probe the role of hydrogen bonding in molecular interactions. | iris-biotech.denih.gov |

| Aza-Tryptophans | Replacement of a carbon in the indole ring with a nitrogen atom. | Alter binding specificity and electronic character. | iris-biotech.de |

| D-Amino Acids (e.g., D-Trp, D-Asp) | Incorporation of the non-natural stereoisomer of an amino acid. | Increase resistance to proteolytic degradation. | asm.org |

Chemical and Semi-Synthetic Methods: For ultimate flexibility, chemical methods such as solid-phase peptide synthesis (SPPS) allow for the incorporation of a vast array of ncAAs at any desired position. nih.gov While generally used for longer peptides, SPPS is highly effective for dipeptide synthesis. nih.gov Native chemical ligation (NCL) is another powerful technique that allows for the joining of two smaller peptide fragments, at least one of which can be synthetically produced with an ncAA. nih.gov

Design of Peptidomimetic Structures Derived from this compound

Peptidomimetics are compounds designed to mimic the essential structural features of a peptide but with a modified, non-peptide backbone. jocpr.com This approach is used to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low bioavailability. jocpr.comgoogle.com

Aza-Peptides: One strategy involves the replacement of the α-carbon of one or more amino acid residues with a nitrogen atom, creating an aza-peptide. google.com This modification results in a structure that is more resistant to hydrolysis and enzymatic cleavage. google.com A patent for this technology specifically includes the side chains of tryptophan and aspartic acid as potential components, making this a directly applicable strategy for creating this compound mimetics. google.com

Triazole-Based Mimetics: The amide bond can be replaced with a 1,2,3-triazole ring, which acts as a rigid and stable bioisostere. mdpi.com The triazole moiety can mimic the electronic properties and spatial orientation of the peptide bond, making it an effective tool for creating structurally stable peptidomimetics. mdpi.com This approach is often used to create mimetics of secondary structures like β-turns. mdpi.com

Topographical Mimetics: A more abstract approach involves structure-based design where the key functional groups—in this case, the indole side chain of tryptophan and the carboxylate side chain of aspartic acid—are positioned on a novel, non-peptide scaffold. jocpr.comnih.gov Computational design tools can be used to identify scaffolds that correctly orient these "hotspot" residues to mimic the binding interface of the original peptide, thereby creating a functionally equivalent but structurally distinct molecule. nih.govacs.org

Advanced Structural Characterization and Conformational Analysis of H Trp Asp Oh

Spectroscopic Methodologies for Structural Elucidation

The characterization of H-Trp-Asp-OH relies on a suite of spectroscopic methods, each providing a unique window into its molecular structure, conformation, and interactions. From the detailed atomic-level view offered by NMR to the probing of collective vibrations by Terahertz spectroscopy, these techniques collectively enable a comprehensive understanding of the dipeptide's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. For this compound, NMR can provide detailed information on the average conformation and the flexibility of the peptide backbone and its side chains.

Chemical shift perturbation (CSP) analysis is a sensitive NMR method used to map interaction interfaces and detect conformational changes. ccpn.ac.uk The chemical shifts of protons (¹H) and other nuclei (¹³C, ¹⁵N) are highly sensitive to their local electronic environment. ccpn.ac.ukthieme-connect.de Any change in the conformation of this compound, induced by factors such as pH, temperature, or ligand binding, will alter this environment and cause a shift in the corresponding peak's position in the NMR spectrum. ccpn.ac.uk

For this compound, titrating the pH would cause significant chemical shift perturbations. The protonation states of the N-terminal amine, the C-terminal carboxylate, and the aspartic acid side-chain carboxyl group change with pH. These changes induce different intramolecular electrostatic interactions, which in turn affect the chemical shifts of nearby nuclei. For instance, the deprotonation of the aspartic acid side chain could lead to a transient interaction with the tryptophan indole (B1671886) ring, causing noticeable shifts in the indole and backbone proton resonances. biorxiv.org By monitoring these shifts, researchers can infer the proximity of different groups and map the conformational changes that occur upon titration.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Residues in a Peptide Chain Note: These are typical chemical shift ranges. Actual values for this compound may vary based on solvent, pH, and temperature.

| Amino Acid | Proton | Typical Chemical Shift (ppm) |

| Tryptophan (Trp) | NH | 8.1 - 8.5 |

| Hα | 4.6 - 4.8 | |

| Hβ | 3.2 - 3.4 | |

| Hδ1 (indole) | 7.1 - 7.3 | |

| Hε1 (indole NH) | 10.0 - 10.2 | |

| Hζ2, Hη2, Hε3, Hζ3 (indole) | 7.0 - 7.8 | |

| Aspartic Acid (Asp) | NH | 8.2 - 8.6 |

| Hα | 4.5 - 4.7 | |

| Hβ | 2.7 - 2.9 |

Data compiled from general peptide NMR principles. thieme-connect.deuzh.ch

To gain more precise structural constraints, J-coupling constants and the Nuclear Overhauser Effect (NOE) are measured.

J-Coupling Constants : These through-bond scalar couplings provide information about dihedral angles. nmrwiki.org The ³J(HN,Hα) coupling constant, for example, is related to the backbone dihedral angle φ via the Karplus equation. A small ³J(HN,Hα) value (e.g., < 5 Hz) is indicative of an α-helical conformation, whereas a large value (e.g., > 8 Hz) suggests a β-sheet or extended conformation. For a flexible dipeptide like this compound, the observed J-coupling is an average over all populated conformations. thieme-connect.denmrwiki.org

Nuclear Overhauser Effect (NOE) : NOEs are through-space interactions that arise between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. uzh.ch In this compound, observing an NOE between a proton on the tryptophan indole ring and a proton on the aspartic acid side chain would be direct evidence of a folded conformation where these two side chains are in close proximity. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of distance restraints used in structure determination. bmrb.io

Chemical Shift Perturbation Analysis

Vibrational Spectroscopy (IR and Raman) for Molecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and highly sensitive to molecular structure, conformation, and hydrogen bonding. nih.gov

For this compound, key vibrational bands provide structural insights:

Amide Bands : The Amide I (1600-1700 cm⁻¹, mainly C=O stretch) and Amide II (1500-1600 cm⁻¹, N-H bend and C-N stretch) bands are sensitive to the peptide backbone conformation. researchgate.net

Indole Ring Modes : Tryptophan has characteristic Raman bands, such as the W7 band around 1360 cm⁻¹ and the W10 band around 1240 cm⁻¹, which are sensitive to the indole side chain's environment and hydrogen bonding. nih.govresearchgate.net

Carboxyl Group Vibrations : The C=O stretching vibration of the aspartic acid side chain (around 1700-1760 cm⁻¹ in its protonated state) is a clear marker that changes upon deprotonation. nih.gov

Raman spectroscopy is particularly useful for studying biological samples in aqueous solutions because water is a weak Raman scatterer. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the dipeptide's interaction with metal surfaces, where the vibrational modes of the part of the molecule anchoring to the surface are enhanced. acs.org For this compound, this could reveal the orientation of the peptide, for example, whether it binds via the carboxyl groups or the indole ring. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Peptide Backbone | Amide I (C=O stretch) | 1630 - 1680 | IR, Raman |

| Peptide Backbone | Amide II (N-H bend) | 1510 - 1580 | IR |

| Trp Side Chain | Indole Ring Breathing (W7) | ~1360 | Raman |

| Trp Side Chain | Indole Ring Mode (W10) | ~1243 | Raman |

| Trp Side Chain | N-H vibration (indole) | ~885 | Raman |

| Asp Side Chain | C=O Stretch (protonated) | 1700 - 1760 | IR |

Data compiled from studies on peptides and amino acids. researchgate.netnih.govnih.gov

Electronic Spectroscopy (UV and Fluorescence) for Tryptophan Environment Characterization

UV-Visible absorption and fluorescence spectroscopy are primarily used to study the tryptophan residue, which acts as an intrinsic chromophore and fluorophore.

UV Absorption : The tryptophan indole ring has a strong absorption maximum around 280 nm. The exact position and intensity of this peak are sensitive to the local environment.

Fluorescence Spectroscopy : Tryptophan's fluorescence is particularly sensitive to its surroundings. unige.ch The fluorescence emission maximum can shift depending on the polarity of the local environment and the presence of quenching groups. acs.orgscirp.org For this compound, the close proximity of the aspartic acid's carboxyl group can lead to quenching of the tryptophan fluorescence, especially when the carboxyl group is deprotonated (negatively charged). The extent of this quenching and any shift in the emission maximum can provide information about the conformational equilibrium between "open" states, where the side chains are extended, and "closed" or "folded" states, where they interact. nih.gov Studies on similar dipeptides like TrpGly show that the zwitterionic form can have a blue-shifted emission compared to other species, reflecting a specific folded conformation. nih.govresearchgate.net

Table 3: Fluorescence Properties of Tryptophan in Different Environments

| Compound/Environment | Emission Maximum (λ_em) | Quantum Yield (Φ_f) | Interpretation |

| Tryptophan in Water | ~355 nm | ~0.13 | Exposed to polar solvent |

| TrpGly (zwitterion) | ~347 nm | - | Blue-shift suggests a specific folded conformation with the amine over the indole ring |

| Trp-containing peptide (buried) | ~330 nm | Variable | Shielded from polar solvent in a non-polar protein core |

Data based on studies of tryptophan and Trp-containing dipeptides. nih.gov

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy, operating in the far-infrared region (typically 0.1-3 THz or ~3-100 cm⁻¹), is an emerging technique for studying biomolecules. acs.org THz radiation excites low-frequency, collective vibrational modes, such as large-scale conformational motions, hydrogen-bond network vibrations, and torsional motions of the peptide backbone and side chains. rsc.orgresearchgate.net

For this compound, THz spectroscopy could distinguish between different solid-state polymorphs or different stable conformers in a sample. The THz spectrum is a unique fingerprint of the molecule's three-dimensional structure and its intermolecular interactions. researchgate.netnih.gov Studies on other dipeptides have shown that isomers (e.g., Gly-Ser vs. Ser-Gly) can be distinguished by their unique THz absorption spectra, indicating that the technique is sensitive to the sequence and the resulting collective vibrational modes. researchgate.net This method provides complementary information to the local-mode data from IR and Raman, offering a more global view of the peptide's structural dynamics. rsc.org

Analysis of Intra- and Intermolecular Interactions of this compound

Cation-Pi Interactions and Their Role in Stabilization

Cation-pi (cation-π) interactions are a class of noncovalent molecular forces that play a significant role in structural biology, contributing substantially to the stability of protein structures and molecular recognition events. pnas.orgproteopedia.org This interaction involves the electrostatic attraction between a positively charged ion (cation) and the electron-rich face of a π system, such as the aromatic rings found in certain amino acid side chains. proteopedia.orgnih.gov The binding energies associated with cation-π interactions are comparable in strength to more commonly recognized noncovalent bonds like hydrogen bonds and salt bridges, making them a critical factor in the conformational stability of peptides like this compound. pnas.org

In the context of this compound, the tryptophan (Trp) residue is central to this phenomenon. The indole side chain of tryptophan possesses a large, electron-rich aromatic system, making it the most potent cation-π donor among the naturally occurring aromatic amino acids. pnas.orgrsc.org Statistical analyses of protein structures have shown that tryptophan is more likely to engage in cation-π interactions than tyrosine (Tyr) or phenylalanine (Phe). pnas.orgproteopedia.org It is estimated that over a quarter of all tryptophan residues in the Protein Data Bank are involved in energetically significant cation-π interactions. pnas.orgproteopedia.org

For the dipeptide this compound, two primary types of cation-π interactions can be envisaged that would contribute to its conformational stabilization:

Intramolecular Cation-π Interaction: The structure of this compound features a native cation—the protonated N-terminal α-amino group (H₃N⁺). This positively charged group can fold back to position itself over the face of the adjacent tryptophan indole ring. This interaction would stabilize a compact, folded conformation over a more linear, extended one. The optimal geometry for such an interaction places the cation in close proximity, typically within 6.0 Å of the aromatic face, with a preference for the six-membered ring of the indole moiety. pnas.orgproteopedia.org Studies on related peptides suggest that such intramolecular interactions are crucial in defining the conformational landscape. nih.govcdnsciencepub.com

Intermolecular Cation-π Interaction: The tryptophan side chain of this compound can also interact with external cations present in its environment. These can include inorganic metal ions (e.g., Na⁺, K⁺, Zn²⁺) or the cationic side chains of other amino acids, such as arginine (Arg) or lysine (B10760008) (Lys), from neighboring peptides. proteopedia.orgresearchgate.netresearchgate.net The interaction with metal ions is a well-documented phenomenon that can influence peptide structure and function. researchgate.netresearchgate.net Arginine, in particular, is noted to be a more frequent participant in these interactions than lysine. pnas.orgproteopedia.org The stabilization afforded by these intermolecular forces is vital for processes like protein-ligand binding and the formation of larger peptide assemblies. researchgate.netresearchgate.net

The strength and prevalence of these interactions underscore their importance in the advanced structural characterization of this compound. The propensity for the tryptophan residue to form these stabilizing contacts is a key determinant of the dipeptide's three-dimensional structure and, consequently, its biological function.

Data Tables

Table 1: Relative Propensity of Amino Acids for Cation-Pi Interactions

This table summarizes the observed likelihood of aromatic and cationic amino acids participating in cation-π interactions within protein structures. Tryptophan is the most potent π-system, while Arginine is the more likely cationic partner.

| Interaction Role | Amino Acid | Relative Propensity | Supporting Evidence |

|---|---|---|---|

| Pi System (Aromatic) | Tryptophan (Trp) | High | Most likely of the aromatics to be involved; provides the most favorable interaction energy due to its large, electron-rich indole ring. pnas.orgrsc.org |

| Tyrosine (Tyr) | Medium | Interaction strength is intermediate between Trp and Phe. proteopedia.orgrsc.org | |

| Phenylalanine (Phe) | Low | Least likely of the three to participate in strong cation-π interactions. proteopedia.org | |

| Cation Source (Cationic) | Arginine (Arg) | High | More likely than Lysine to participate in cation-π interactions. pnas.orgproteopedia.org |

| Lysine (Lys) | Medium | Commonly participates but is observed less frequently in optimal geometries than Arginine. pnas.orgproteopedia.org |

Table 2: General Characteristics of Cation-Pi Interactions Involving Tryptophan

This table outlines the key physical and energetic parameters of cation-π interactions involving the tryptophan side chain, based on computational and experimental studies.

| Parameter | Typical Value / Description | Reference |

|---|---|---|

| Interacting Cations | Metal ions (e.g., Na⁺, K⁺), protonated amines (e.g., -NH₃⁺ from Lysine), guanidinium (B1211019) group (from Arginine). | proteopedia.orgnih.govacs.org |

| Interaction Distance | Typically < 6.0 Å between the cation and the centroid of the aromatic ring. | proteopedia.org |

| Stabilization Energy | Ranges from -2 to -10 kcal/mol, comparable to or stronger than a typical hydrogen bond. The exact value depends on the specific cation, environment, and geometry. | pnas.orgresearchgate.netchemrxiv.org |

| Preferred Geometry | The cation is generally centered over the 6-membered ring of the tryptophan indole side chain. | pnas.orgproteopedia.org |

Molecular Mechanisms of Interaction and in Vitro Biological Activity of H Trp Asp Oh

Enzyme Interaction and In Vitro Inhibition Studies

The interaction of H-Trp-Asp-OH with various enzymes has been investigated to determine its potential as an enzyme inhibitor. These studies are crucial for understanding the compound's mechanism of action and its specificity for certain biological targets.

Kinetics and Mechanisms of Enzyme Inhibition by this compound

Enzyme inhibition studies are fundamental to characterizing the interaction between an inhibitor and an enzyme. The type of inhibition provides insights into whether the inhibitor binds to the enzyme's active site or an allosteric site. patsnap.com

Kinetic analyses have shown that tryptophan-containing peptides can act as inhibitors for various enzymes. For instance, studies on tryptophan hydroxylase (TPH1), the enzyme that initiates serotonin (B10506) synthesis, have revealed that certain inhibitors act competitively with respect to the substrate tryptophan. nih.gov This competitive inhibition suggests that the inhibitor binds to the same active site as the natural substrate. patsnap.comnih.gov While these studies did not specifically use this compound, they provide a framework for how a tryptophan-containing dipeptide might interact with an enzyme active site. The tryptophan residue can engage in cation-π interactions, while the aspartic acid residue can form hydrogen bonds and ionic interactions, influencing the activity of enzymes.

The mechanism of inhibition can be further elucidated by examining the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Competitive inhibition : The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged. patsnap.comkhanacademy.org

Non-competitive inhibition : The inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax, but Km remains the same. patsnap.comkhanacademy.org

Uncompetitive inhibition : The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. khanacademy.orglibretexts.org

Mixed inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities, affecting both Km and Vmax. patsnap.com

Identification and Characterization of Target Enzymes

Research has identified several enzymes that are potential targets for dipeptides containing tryptophan and aspartic acid. One notable example is the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. The dipeptide Asp-Trp has demonstrated ACE-inhibitory activity.

Another area of interest is the inhibition of enzymes involved in viral replication. For instance, this compound and related peptides have been investigated for their potential to inhibit HIV fusion by targeting the gp41 protein. nih.gov In one study, the related dipeptide H-Asn-[Trp]-Trp-OH and H-Asp-[Trp]-Trp-OH showed significant binding affinity for a component of the gp41 machinery. nih.gov

Furthermore, carboxypeptidases, which are involved in protein digestion, are another class of enzymes that can be targeted. Human carboxypeptidase O (hCPO), for example, shows a preference for cleaving acidic C-terminal residues like aspartic acid. pnas.org This suggests a potential interaction between hCPO and peptides containing a C-terminal aspartate, such as this compound.

Binding Affinities and Specificity Profiling against Enzyme Active Sites

The binding affinity of an inhibitor to an enzyme is a measure of the strength of their interaction and is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger interaction.

In the context of HIV fusion inhibition, a study identified that H-Asp-[Trp]-Trp-OH binds with a Ki of 1.3 µM. nih.gov Modifications to this structure further enhanced binding, with some inhibitors reaching Ki values as low as 600 nM. nih.gov This study highlighted the critical role of the terminal carboxylate group for binding, as its removal or neutralization resulted in a significant loss of affinity. nih.gov

The specificity of this compound for a particular enzyme is determined by the precise interactions between the dipeptide and the amino acid residues in the enzyme's active site. The tryptophan residue, with its bulky and hydrophobic indole (B1671886) ring, can make significant hydrophobic and van der Waals contacts within an active site. nih.govoup.com The aspartic acid residue, with its negatively charged carboxylate side chain, can form strong ionic interactions and hydrogen bonds. For example, in the active site of thermolysin, a dipeptide containing valine and tryptophan (Val-Trp) showed that the amino group of valine forms hydrogen bonds with the enzyme, and the carboxylate of an enzyme residue (Glu-143) interacts directly with the scissile nitrogen. researchgate.net

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme/Protein | Inhibition Constant (Ki) | Assay Type | Reference |

|---|---|---|---|---|

| H-Asp-[Trp]-Trp-OH | HIV gp41 | 1.3 µM | Competitive Binding Assay | nih.gov |

| H-Asn-[Trp]-Trp-OH | HIV gp41 | 0.8 µM | Competitive Binding Assay | nih.gov |

| H-Tyr(Me)-[Trp]-Trp-OH | HIV gp41 | 700 nM | Competitive Binding Assay | nih.gov |

| H-Trp-[Trp]-Leu-OH | HIV gp41 | IC50 5 µM | Functional CCF Assay | nih.gov |

Receptor Binding and In Vitro Activation Mechanisms

Beyond enzyme inhibition, this compound can also exert its biological effects by binding to and modulating the activity of various cellular receptors.

Ligand-Receptor Interaction Profiling Using In Vitro Assays

In vitro assays are employed to characterize the binding of ligands like this compound to their specific receptors. These assays can determine binding affinity and specificity. The tryptophan residue is known to play a crucial role in the binding of ligands to various receptors due to its large, hydrophobic nature. rsc.org For instance, the Receptor for Advanced Glycation End Products (RAGE) has a V-domain containing a triad (B1167595) of tryptophan residues that are important for its stability and ligand binding. portlandpress.com

Studies on opioid receptors have also highlighted the importance of specific amino acid residues for ligand binding. sckans.edu While not directly studying this compound, research on dynorphin (B1627789) A, a peptide containing both tryptophan and aspartic acid, has provided insights into peptide-receptor interactions. sckans.edupnas.org

The presence of both a hydrophobic tryptophan and a charged aspartic acid residue in this compound suggests that it could interact with receptors that have binding pockets accommodating both hydrophobic and charged moieties. For example, some receptors utilize a hydrophobic pocket to bind tryptophan, while also forming electrostatic interactions with nearby charged residues. portlandpress.com

Modulation of Intracellular Signaling Pathways (In Vitro)

Upon binding to a receptor, a ligand can trigger a cascade of intracellular signaling events. The nature of these events depends on the receptor type and the cellular context. Neuropeptides, for example, can activate G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling pathways involving protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). aai.org

The presence of tryptophan and aspartic acid residues in a peptide can be sufficient to activate gene expression. nsf.gov This suggests that even simple dipeptides like this compound could potentially influence transcriptional activity by interacting with components of the transcriptional machinery. nsf.govnih.gov

In the context of cellular stress and apoptosis, signaling pathways involving JNK1 and Akt are crucial. nih.gov The modulation of these pathways can determine a cell's fate. While direct evidence for this compound is lacking, the general principles of how peptides can influence these pathways are established. For example, some peptides can suppress inflammatory responses in microglia by modulating their activation state. aging-us.com

Furthermore, the degradation of intracellular proteins, including toxins, can be modulated by the N-terminal amino acid residue, a process known as the N-end rule pathway. embopress.org In this pathway, certain N-terminal residues, including aspartic acid and tryptophan, can act as destabilizing signals, leading to rapid protein degradation. embopress.org This suggests that the stability and, consequently, the biological activity of this compound within a cell could be influenced by this pathway.

Role in Protein-Peptide and Peptide-Peptide Interactions (In Vitro)

The unique combination of an aromatic, hydrophobic residue (Tryptophan) and a negatively charged, acidic residue (Aspartic Acid) gives the this compound dipeptide distinct properties that govern its interactions with proteins and other peptides.

Investigation of Binding Sites and Specificity in Molecular Recognition Events

The specificity of this compound in molecular recognition is largely driven by the characteristics of its constituent amino acids. Tryptophan is frequently found at protein-protein interfaces, where it plays a crucial role in ensuring tight and specific binding. researchgate.net The indole ring of tryptophan contributes to these interactions through nonpolar van der Waals forces and hydrophobic contacts. The presence of the tryptophan residue in a dipeptide allows for effective interaction with lipid membranes, facilitating insertion or association.

The interplay between tryptophan and aspartic acid is critical. In a study on a bacterial phospholipase D, both a tryptophan and a nearby aspartic acid residue were found to be essential for recognizing the substrate, sphingomyelin. researchgate.net The mutation of either of these residues significantly reduced the protein's interaction with its substrate, highlighting a synergistic role in binding. researchgate.net

Functional Characterization in Defined In Vitro Biochemical Systems

While specific functional data for this compound is limited, the activities of closely related and larger peptides containing the Trp-Asp motif provide insight into its potential roles. For instance, the isomeric dipeptide Asp-Trp, derived from enzymatic hydrolysis of fish proteins, has been shown to possess angiotensin-converting-enzyme (ACE) inhibitory activity. This suggests that dipeptides with this composition can function as bioactive modulators of enzymatic systems.

Furthermore, sequences containing Trp-Asp are utilized in functional biochemical assays. A tetrapeptide, Ac-Trp-Glu-His-Asp-AFC, serves as a fluorescent substrate for caspase-1, an enzyme involved in inflammation and apoptosis. sigmaaldrich.com The cleavage of the peptide bond following the aspartate residue releases a fluorescent molecule, allowing for the quantification of enzyme activity. sigmaaldrich.com This demonstrates how the Trp-Asp sequence can be part of a recognition and cleavage site for specific proteases.

In another example of function, a synthetic peptide containing a Trp-Asp-Trp motif was found to inhibit model membrane fusion processes. google.com The study used the intrinsic fluorescence of tryptophan to monitor the peptide's partitioning into the membrane, a key step in its mechanism of action. google.com This points to a role for Trp-Asp containing peptides in modulating the physical properties and biological functions of lipid bilayers. google.com

In Vitro Degradation Pathways and Stability Studies

The stability of this compound is governed by the chemical vulnerabilities of its peptide bond and its individual amino acid side chains.

Enzymatic Degradation Mechanisms and Half-Life Determination (In Vitro)

This compound is susceptible to enzymatic degradation by peptidases, which cleave the peptide bond linking the two amino acids. The dipeptide Asp-Trp has been identified as a product of the enzymatic hydrolysis of proteins, indicating that this linkage is a target for common proteases.

Chemical Stability and Characterization of In Vitro Degradation Products

Beyond enzymatic action, this compound is subject to chemical degradation. A significant vulnerability is the peptide bond C-terminal to the tryptophan residue, which is adjacent to an aspartic acid. Peptide bonds involving aspartic acid are known to be over 100 times more labile than other peptide bonds, particularly under acidic conditions, leading to hydrolysis of the peptide backbone. royalsocietypublishing.org

The side chains of both amino acids also present stability challenges. The tryptophan residue is highly susceptible to oxidation, a process that can be initiated by light, heat, metal ions, or reactive oxygen species. royalsocietypublishing.orgresearchgate.netnih.gov The primary degradation product of tryptophan oxidation is kynurenine. royalsocietypublishing.org The aspartic acid residue makes the peptide hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling. genscript.com

The primary degradation products of this compound under in vitro conditions would therefore include:

Hydrolysis Products: Tryptophan and Aspartic Acid.

Oxidation Products: Kynurenine (from tryptophan oxidation) and other related compounds.

| Degradation Pathway | Key Residue | Primary Products |

| Hydrolysis | Aspartic Acid | Tryptophan, Aspartic Acid |

| Oxidation | Tryptophan | Kynurenine, other oxidized Trp forms |

Factors Influencing the Stability of this compound in Simulated Biological Milieu

Several environmental factors can influence the stability of this compound in simulated biological fluids or laboratory buffers. These factors are critical for understanding the peptide's persistence and activity in in vitro systems.

| Factor | Effect on this compound Stability | Reference |

| pH | Acidic pH (e.g., < 5) significantly increases the rate of hydrolysis at the aspartic acid peptide bond. Stability is generally improved in slightly acidic to neutral buffers (pH 5-7). | royalsocietypublishing.orgnih.govgenscript.com |

| Temperature | Higher temperatures accelerate both hydrolysis and oxidation reactions. For long-term storage, temperatures of -20°C are recommended. Repeated freeze-thaw cycles can also promote degradation. | genscript.com |

| Enzymes | The presence of peptidases or proteases in the milieu will lead to rapid enzymatic cleavage of the peptide bond. | |

| Oxidizing Agents | Reactive oxygen species (ROS), dissolved oxygen, and exposure to UV or bright light can cause oxidative degradation of the tryptophan side chain. | researchgate.netnih.govgenscript.com |

| Metal Ions | Certain metal ions can catalyze oxidation reactions, leading to faster degradation of the tryptophan residue. | researchgate.net |

| Buffer Composition | The specific ions and excipients in the buffer can influence the rate of hydrolysis and other degradation reactions. | nih.gov |

Analytical Methodologies for Detection and Quantification of H Trp Asp Oh

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of peptides like H-Trp-Asp-OH. It allows for the separation of the target compound from impurities, other peptides, and matrix components, which is a critical prerequisite for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of synthesized or isolated this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, the separation is based on the hydrophobic character of the analyte. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile).

For the analysis of this compound, a gradient elution is typically employed, where the concentration of the organic solvent in the mobile phase is gradually increased. This ensures the efficient elution of the peptide. Detection is commonly performed using a UV detector. The peptide bond absorbs UV light at around 214 nm, providing a universal detection method for peptides. Additionally, the indole (B1671886) ring of the tryptophan residue allows for specific detection at approximately 280 nm. shimadzu.com The purity of an this compound sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The technique is also scalable for the preparative isolation of the pure dipeptide. researchgate.net

Table 1: Typical RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component for eluting the peptide. |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 min | To ensure efficient elution and good resolution. |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is specific for the tryptophan side chain. |

| Injection Volume | 10-20 µL | Standard volume for analytical runs. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For highly sensitive and specific identification and quantification, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the separation power of LC with the mass-resolving capability of MS. Electrospray ionization (ESI) is typically used to gently ionize the peptide, forming protonated molecules [M+H]⁺.

In the tandem MS setup (e.g., a triple quadrupole), the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification down to very low levels (nanomolar to femtomolar). stir.ac.uknih.gov The fragmentation of the peptide bond is a characteristic process that yields specific b- and y-type ions, confirming the peptide's sequence and identity.

Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Value/Setting | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently generates protonated molecular ions [M+H]⁺ for peptides. |

| Molecular Weight | 319.32 g/mol | --- |

| Precursor Ion (Q1) | m/z 320.1 | The protonated molecular ion [M+H]⁺ of this compound. |

| Product Ions (Q3) | e.g., m/z 188.1, m/z 159.1 | Representative fragment ions used for quantification (y1-ion) and confirmation (Trp immonium ion). |

| Derivatization | Optional (e.g., AQC) | Can be used to enhance chromatographic separation and sensitivity. nih.govresearchgate.net |

| Internal Standard | Stable-isotope labeled this compound | Used for accurate quantification by correcting for matrix effects and instrument variability. |

Chiral Chromatography for Enantiomeric Purity Analysis

The this compound molecule contains two chiral centers, one at the α-carbon of tryptophan and one at the α-carbon of aspartic acid. This gives rise to four possible stereoisomers: L-Trp-L-Asp, D-Trp-D-Asp, L-Trp-D-Asp, and D-Trp-L-Asp. Since the biological activity of peptides is often highly dependent on their stereochemistry, it is crucial to analyze the enantiomeric (or more accurately, diastereomeric) purity.

Direct analysis of these stereoisomers can be achieved using chiral chromatography. This is typically performed with a chiral stationary phase (CSP) that can differentiate between the stereoisomers. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for separating underivatized amino acids and small peptides. sigmaaldrich.comsigmaaldrich.com Alternatively, indirect methods can be used, which involve derivatizing the peptide with a chiral reagent to form diastereomers that can then be separated on a standard achiral column. nih.gov

Table 3: Stereoisomers of Tryptophyl-Aspartate

| Stereoisomer | Configuration | Relationship |

|---|---|---|

| H-L-Trp-L-Asp-OH | (S, S) | Enantiomer of D-Trp-D-Asp |

| H-D-Trp-D-Asp-OH | (R, R) | Enantiomer of L-Trp-L-Asp |

| H-L-Trp-D-Asp-OH | (S, R) | Diastereomer of L-Trp-L-Asp and D-Trp-D-Asp |

Spectrophotometric and Fluorimetric Assays

Spectroscopic methods provide rapid and often high-throughput means for the quantification of this compound, leveraging the chemical properties of its constituent amino acids and the peptide bond.

Colorimetric Methods for Tryptophan-Containing Peptide Quantification

Colorimetric assays are widely used for the quantification of total peptide or protein content. The bicinchoninic acid (BCA) assay is a common example. In a modified version optimized for peptides, the method is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the peptide backbone in an alkaline medium (the biuret (B89757) reaction). thermofisher.com The resulting Cu⁺ ions then chelate with BCA to form a purple-colored complex that strongly absorbs light at 562 nm.

The presence of certain amino acid side chains, including tryptophan, cysteine, and tyrosine, can also contribute to the reduction of Cu²⁺, thereby enhancing the colorimetric signal. thermofisher.comnih.gov This makes the assay particularly sensitive for tryptophan-containing peptides like this compound. While highly useful for estimating concentration, it is important to use an appropriate peptide standard, as the response can vary depending on the amino acid composition. thermofisher.com

Fluorescence-Based Detection and Conformational Probing

The tryptophan residue in this compound provides a powerful intrinsic fluorescent probe. The indole side chain of tryptophan exhibits strong fluorescence when excited with UV light, typically around 280-295 nm, with an emission maximum that is highly sensitive to the polarity of its local environment. wikipedia.orguni-muenchen.descirp.org For a small, flexible dipeptide in an aqueous solution, the emission maximum is expected to be around 350-355 nm, indicative of a solvent-exposed tryptophan residue. nih.gov

This intrinsic fluorescence can be used for highly sensitive detection in HPLC or in plate-reader-based quantification assays. acs.orgmpg.de Furthermore, tryptophan fluorescence is susceptible to quenching by nearby functional groups. The carboxylic acid side chain of the adjacent aspartic acid residue can act as an intramolecular quencher, particularly when it is protonated. wikipedia.orguni-muenchen.denih.gov This phenomenon allows fluorescence spectroscopy to be used not only for quantification but also as a sensitive tool to probe the local conformation and the microenvironment of the dipeptide under different conditions, such as varying pH.

Table 4: Fluorescence Properties of the Tryptophan Residue in this compound

| Parameter | Typical Value | Significance |

|---|---|---|

| Excitation Wavelength (λex) | ~280-295 nm | Specific for exciting the indole ring of tryptophan, minimizing interference from tyrosine if present. wikipedia.org |

| Emission Wavelength (λem) | ~350-355 nm | The position of the emission peak is sensitive to the polarity of the local environment. A red-shifted peak indicates solvent exposure. nih.gov |

| Quantum Yield | Variable | Can be reduced by quenching mechanisms. |

| Potential Quencher | Aspartic Acid Side Chain | The proximity of the Asp residue can cause intramolecular quenching of the Trp fluorescence, affecting the signal intensity. uni-muenchen.denih.gov |

Amino Acid Analysis Techniques for Composition Verification

Amino acid analysis (AAA) is a cornerstone technique for the biochemical characterization of peptides and proteins, providing definitive data on their amino acid composition and total quantity. nih.gov For the dipeptide this compound, AAA serves as a critical quality control measure to verify that the correct amino acid constituents—tryptophan and aspartic acid—are present in the expected equimolar ratio. The process involves two primary stages: the complete hydrolysis of the peptide bond linking the amino acids, followed by the chromatographic separation and quantification of the liberated amino acid constituents. openstax.orglibretexts.org

The accuracy of amino acid analysis is fundamentally dependent on the successful and complete cleavage of peptide bonds to yield free amino acids. The most prevalent and historically significant method for this is acid hydrolysis, typically performed by heating the peptide sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours in a vacuum-sealed tube. openstax.orglibretexts.orgkeypublishing.org While effective for many peptides, this standard procedure has a significant drawback that makes it unsuitable for the unmodified analysis of this compound.

A major challenge in the acid hydrolysis of tryptophan-containing peptides is the lability of the indole side chain of tryptophan under these conditions. usp.org The tryptophan residue is substantially degraded during 6 M HCl hydrolysis, leading to inaccurate and artificially low or non-existent quantification. nih.govthermofisher.com Therefore, verifying the composition of this compound requires alternative hydrolysis protocols designed to preserve this sensitive amino acid.

Specialized hydrolysis techniques have been developed to overcome the degradation of tryptophan. These methods include:

Sulfonic Acid Hydrolysis : Using strong acids like 4 M methanesulfonic acid (MSA) or p-toluenesulfonic acid in place of HCl protects the indole ring from oxidation. thermofisher.com Hydrolysis with MSA is often performed at 110°C for 20-24 hours and effectively recovers tryptophan.

Base Hydrolysis : Hydrolysis with sodium hydroxide (B78521) (NaOH) can also be used, although it may lead to the racemization of some amino acids.

Use of Protective Agents : Adding thiol-containing reagents, such as thioglycolic acid or β-mercaptoethanol, to the 6 M HCl solution can act as scavengers, preventing the oxidative destruction of tryptophan during hydrolysis. usp.org

Following hydrolysis, the resulting mixture of free amino acids is analyzed. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids. creative-proteomics.com The amino acids are typically derivatized either before (pre-column) or after (post-column) chromatographic separation to allow for sensitive detection by UV or fluorescence detectors. thermofisher.commdpi.com Ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) is another classic and reliable method. nih.govopenstax.org

The results of the analysis allow for the precise quantification of each amino acid. For a pure sample of this compound, the expected molar ratio of Tryptophan (Trp) to Aspartic Acid (Asp) is 1:1. A comparison of results from different hydrolysis methods would highlight the importance of selecting the appropriate technique.

Table 1: Theoretical vs. Experimental Amino Acid Ratios for this compound

| Hydrolysis Method | Theoretical Molar Ratio (Trp:Asp) | Expected Experimental Molar Ratio (Trp:Asp) | Rationale |

|---|---|---|---|

| 6 M Hydrochloric Acid (HCl) | 1:1 | 0:1 | Tryptophan is degraded by standard acid hydrolysis. nih.gov |

A typical analytical run using a modern HPLC-based amino acid analyzer would provide a chromatogram showing distinct peaks for aspartic acid and tryptophan, with their respective areas being proportional to their concentration. The identity of each peak is confirmed by comparing its retention time to that of a known amino acid standard.

Table 2: Example Research Findings - HPLC Parameters for Amino Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separation of derivatized amino acids. |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | To elute amino acids with different polarities at different times. |

| Derivatization | Pre-column with o-phthalaldehyde (B127526) (OPA) for primary amines and fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines | To create fluorescent derivatives for sensitive detection. |

| Detector | Fluorescence Detector | Provides high sensitivity for quantifying low concentrations of amino acids. |

| Internal Standard | Norleucine | A non-naturally occurring amino acid added to the sample to correct for variations in derivatization and injection volume. thermofisher.com |

Future Research Directions and Fundamental Applications of H Trp Asp Oh

Advancements in Computational Methodologies for Dipeptide Design

The rational design of dipeptides and their mimetics is increasingly driven by sophisticated computational techniques, which promise to accelerate the discovery of novel molecules with tailored functions. Future research in this area is poised to refine these methods for greater predictive accuracy and efficiency.

Computational approaches are invaluable for predicting, designing, and optimizing peptides with specific biological activities. mdpi.com Techniques such as flexible protein-peptide molecular docking and extensive molecular dynamics (MD) simulations are employed to understand the binding orientation and stability of peptides in the active sites of proteins. mdpi.com For instance, the development of computational procedures using theoretical and experimental data alongside quantum chemistry methods allows for the detailed conformational analysis of dipeptides. nih.govacs.org These models can incorporate critical factors like the nature of substituents and local geometric properties to predict side-chain conformations. nih.govacs.org

Future advancements will likely focus on creating more dynamic and realistic models. This includes improving algorithms for predicting protein solubility based on dipeptide compositions and developing methods to screen for the co-assembly of peptides into functional biomaterials like hydrogels. jmicrobiol.or.krresearchgate.net Virtual screening of peptidomimetics, where a central dipeptide unit is replaced by various chemical scaffolds, represents a powerful strategy for discovering new drug candidates. rsc.org By building virtual libraries and using docking simulations, researchers can identify ligands that interact favorably with biological targets. rsc.org

Table 1: Computational Methodologies in Dipeptide Research

| Methodology | Application | Key Findings/Future Directions |

|---|---|---|

| Molecular Docking & MD Simulations | Predicting peptide-protein binding modes and stability. mdpi.com | Provides insights into interactions with targets like enzymes; future work aims to improve accuracy for predicting binding affinities. mdpi.com |

| Quantum Chemistry (DFT) | Calculating spectroscopic constants (SSCCs) to determine side-chain conformation. acs.org | Enables detailed structural analysis; ongoing efforts focus on finding the best basis sets and functionals for higher accuracy. acs.org |

| Homology Modeling & Virtual Screening | Identifying potential substrates and functions for uncharacterized enzymes. nih.gov | Has successfully assigned new epimerase activity; can be expanded to a wider range of protein families. nih.gov |

| Scaffold-Based Peptidomimetic Design | Replacing dipeptide units with non-peptidic scaffolds to create novel inhibitors. rsc.org | Led to the design of cadherin inhibitors; future designs will explore a broader chemical space for improved properties. rsc.org |

Exploration of Undiscovered In Vitro Biological Roles and Mechanisms

While H-Trp-Asp-OH is a simple molecule, its constituent amino acids are biologically significant, suggesting a range of potential, yet unexplored, biological activities. bachem.com Research indicates that dipeptides can be biologically active, with some demonstrating effects like lowering blood pressure. bachem.com